molecular formula C160H252N56O42S B15134009 Prolactin-Releasing Peptide (1-31) (human)

Prolactin-Releasing Peptide (1-31) (human)

Cat. No.: B15134009
M. Wt: 3664.1 g/mol
InChI Key: ZHTVYIVYLQHJMI-YTSIKJBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolactin-Releasing Peptide (1-31) (human) is a peptide hormone that plays a crucial role in stimulating the release of prolactin, a hormone involved in lactation and various other physiological processes. This peptide binds to the prolactin-releasing peptide receptor (GPR10), which is a G protein-coupled receptor. Prolactin-Releasing Peptide (1-31) (human) is part of the RF-amide neuropeptide family, characterized by a conserved Arg-Phe-amide motif at the C-terminus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolactin-Releasing Peptide (1-31) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of Prolactin-Releasing Peptide (1-31) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Prolactin-Releasing Peptide (1-31) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prolactin-Releasing Peptide (1-31) (human) has a wide range of scientific research applications:

    Chemistry: Used in structure-activity relationship (SAR) studies to understand the interactions between peptides and their receptors.

    Biology: Investigated for its role in regulating food intake, energy expenditure, and stress response.

    Medicine: Explored for its potential therapeutic applications in neuroprotection, cardiovascular regulation, and pain modulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Prolactin-Releasing Peptide (1-31) (human) exerts its effects by binding to the prolactin-releasing peptide receptor (GPR10). This binding activates G protein-coupled signaling pathways, leading to the release of prolactin from the anterior pituitary gland. The peptide also interacts with other receptors, such as the neuropeptide FF receptor type 2 (NPFF-R2), to modulate various physiological processes .

Comparison with Similar Compounds

Prolactin-Releasing Peptide (1-31) (human) is part of the RF-amide neuropeptide family, which includes several similar compounds:

    Neuropeptide FF (NPFF): Involved in pain modulation and cardiovascular regulation.

    Kisspeptin: Plays a role in reproductive hormone regulation.

    RF-amide-related peptide (RFRP): Regulates stress and reproductive functions.

    Pyroglutamylated RF-amide peptide (QRFP): Involved in energy homeostasis and appetite regulation

Prolactin-Releasing Peptide (1-31) (human) is unique due to its high affinity for the GPR10 receptor and its specific role in prolactin release .

Properties

Molecular Formula

C160H252N56O42S

Molecular Weight

3664.1 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C160H252N56O42S/c1-14-79(6)121(148(252)198-102(40-27-56-183-160(174)175)152(256)214-57-29-43-114(214)146(250)209-120(78(4)5)147(251)186-71-116(224)191-96(36-23-52-179-156(166)167)131(235)199-103(126(163)230)61-86-31-18-17-19-32-86)208-117(225)72-185-130(234)95(35-22-51-178-155(164)165)193-142(246)110(74-218)206-128(232)82(9)189-137(241)104(62-87-44-46-91(222)47-45-87)201-138(242)105(63-88-68-184-94-34-21-20-33-92(88)94)200-127(231)83(10)190-144(248)112-41-28-58-215(112)153(257)109(66-115(162)223)205-150(254)123(81(8)16-3)211-141(245)108(67-119(228)229)203-145(249)113-42-30-59-216(113)154(258)125(85(12)221)213-135(239)99(39-26-55-182-159(172)173)197-149(253)122(80(7)15-2)210-136(240)100(48-49-118(226)227)195-133(237)101(50-60-259-13)196-143(247)111(75-219)207-140(244)106(64-89-69-176-76-187-89)202-132(236)97(37-24-53-180-157(168)169)194-139(243)107(65-90-70-177-77-188-90)204-151(255)124(84(11)220)212-134(238)98(38-25-54-181-158(170)171)192-129(233)93(161)73-217/h17-21,31-34,44-47,68-70,76-85,93,95-114,120-125,184,217-222H,14-16,22-30,35-43,48-67,71-75,161H2,1-13H3,(H2,162,223)(H2,163,230)(H,176,187)(H,177,188)(H,185,234)(H,186,251)(H,189,241)(H,190,248)(H,191,224)(H,192,233)(H,193,246)(H,194,243)(H,195,237)(H,196,247)(H,197,253)(H,198,252)(H,199,235)(H,200,231)(H,201,242)(H,202,236)(H,203,249)(H,204,255)(H,205,254)(H,206,232)(H,207,244)(H,208,225)(H,209,250)(H,210,240)(H,211,245)(H,212,238)(H,213,239)(H,226,227)(H,228,229)(H4,164,165,178)(H4,166,167,179)(H4,168,169,180)(H4,170,171,181)(H4,172,173,182)(H4,174,175,183)/t79-,80-,81-,82-,83-,84+,85+,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-,124-,125-/m0/s1

InChI Key

ZHTVYIVYLQHJMI-YTSIKJBXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N

Origin of Product

United States

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